2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-9-5-2-1-4-8(9)12-15-11-10(16-12)6-3-7-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMAIFDHVRYEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200357 | |
| Record name | Oxazolo(4,5-b)pyridine, 2-(2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52333-49-0 | |
| Record name | 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52333-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolo(4,5-b)pyridine, 2-(2-fluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052333490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxazolo(4,5-b)pyridine, 2-(2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Fluorophenyl Oxazolo 4,5 B Pyridine and Its Derivatives
Foundational Synthetic Routes to the Oxazolo[4,5-b]pyridine (B1248351) Skeleton
The construction of the fused oxazolo[4,5-b]pyridine ring system is a critical step in the synthesis of the target molecule. Two primary approaches are commonly employed: condensation reactions and alternative cyclization methods.
Condensation Reactions of 2-Amino-3-hydroxypyridine (B21099) with Carboxylic Acid Derivatives
A prevalent and direct method for forming the oxazolo[4,5-b]pyridine skeleton is the condensation of 2-amino-3-hydroxypyridine with a suitable carboxylic acid or its derivative. clockss.orgresearchgate.net In this reaction, the amino and hydroxyl groups of the pyridine (B92270) precursor react with the carboxyl group of the acid to form the oxazole (B20620) ring.
This reaction is typically facilitated by dehydrating agents or catalysts at elevated temperatures. Common reagents used to promote this condensation include:
Polyphosphoric acid (PPA) clockss.org
Polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) clockss.orgresearchgate.net
p-Toluenesulfonic acid (PTSA) clockss.org
The general mechanism involves the acylation of the amino group of 2-amino-3-hydroxypyridine by the carboxylic acid, followed by an intramolecular cyclization and dehydration to yield the oxazolo[4,5-b]pyridine ring. For instance, the reaction of 5-Bromo-3-hydroxy-2-aminopyridine with 4-cyanobenzoic acid in the presence of PPSE at 200°C gives a high yield of the corresponding oxazolo derivative. clockss.org
| Starting Material | Reagent | Conditions | Product | Yield |
| 5-Bromo-3-hydroxy-2-aminopyridine | 4-Cyanobenzoic acid, PPSE | 200°C | 2-(4-Cyanophenyl)-5-bromooxazolo[4,5-b]pyridine | 93% |
Table 1: Example of Condensation Reaction for Oxazolo[4,5-b]pyridine Synthesis. clockss.org
Cyclization Approaches for Oxazole Ring Formation
Alternative strategies for forming the oxazole ring often involve the intramolecular cyclization of a suitably functionalized pyridine derivative. nih.gov One such method starts from 2-chloro-3-nitropyridines. nih.govbeilstein-journals.org These precursors can undergo a series of transformations to introduce the necessary functionalities for cyclization. For example, reaction with an appropriate nucleophile can displace the chloro group, and subsequent reduction of the nitro group to an amino group sets the stage for cyclization to form the fused oxazole ring.
Another approach involves the oxidative cyclization of Schiff bases. tandfonline.com This method entails the condensation of a 2-amino-3-hydroxypyridine with an aldehyde to form a Schiff base intermediate. Subsequent treatment with an oxidizing agent, such as lead tetraacetate, induces cyclization to the oxazolo[4,5-b]pyridine system. tandfonline.com While this method has been demonstrated for the synthesis of oxazolo[5,4-b]pyridines, the principle can be adapted for the [4,5-b] isomers. tandfonline.com
Targeted Synthesis of 2-(2-Fluorophenyl) Substitution
To synthesize the specific compound 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine, the 2-fluorophenyl group must be incorporated into the molecule. This can be achieved either by using a pre-functionalized starting material or by introducing the moiety during the synthetic sequence.
Strategies for Introducing Fluorophenyl Moieties
The most direct strategy to introduce the 2-fluorophenyl group is to use 2-fluorobenzoic acid or one of its activated derivatives (like 2-fluorobenzoyl chloride) in the condensation reaction with 2-amino-3-hydroxypyridine. researchgate.net This approach directly installs the desired substituent at the 2-position of the oxazolo[4,5-b]pyridine ring system.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed on a pre-formed oxazolo[4,5-b]pyridine bearing a suitable leaving group (e.g., a bromine or iodine atom) at the 2-position. This would involve reacting the 2-halo-oxazolo[4,5-b]pyridine with a 2-fluorophenylboronic acid (in Suzuki coupling) or a 2-fluorophenylstannane (in Stille coupling) in the presence of a palladium catalyst.
Multi-step Reaction Sequences for Specific Substitution Patterns
The synthesis of specifically substituted derivatives of this compound often requires multi-step reaction sequences. For example, to introduce additional functional groups on the pyridine ring, a substituted 2-amino-3-hydroxypyridine precursor can be used. clockss.org
A typical multi-step sequence could involve:
Synthesis of a substituted 2-amino-3-hydroxypyridine: This can be achieved through various methods, including the nitration of a substituted 3-hydroxypyridine (B118123) followed by reduction. google.com
Condensation with 2-fluorobenzoic acid: The substituted 2-amino-3-hydroxypyridine is then condensed with 2-fluorobenzoic acid using a dehydrating agent like PPA or PPSE to form the desired substituted this compound. clockss.org
Further functionalization: Additional modifications can be made to the resulting molecule. For instance, if a bromo-substituted derivative is synthesized, the bromine atom can serve as a handle for further transformations, such as Heck reactions to introduce carbon-carbon double bonds. clockss.org
An illustrative example is the synthesis of derivatives where a carboxylic acid moiety is introduced onto the pyridine framework via a Heck reaction, followed by further transformations of other functional groups present on the molecule. clockss.org
Catalytic and Advanced Synthetic Techniques
Modern synthetic chemistry offers advanced techniques that can improve the efficiency and environmental friendliness of the synthesis of this compound and its derivatives.
Silica-supported perchloric acid (HClO₄·SiO₂) has been reported as an efficient and reusable catalyst for the one-pot synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives under ambient conditions. researchgate.net This method offers advantages such as high conversion rates, simple workup procedures, and short reaction times. researchgate.net This catalytic system could likely be applied to the synthesis of the 2-fluorophenyl analogue.
Microwave-assisted synthesis is another advanced technique that can significantly accelerate the condensation reaction between 2-amino-3-hydroxypyridine and carboxylic acids, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net
Furthermore, "click chemistry" approaches have been utilized to synthesize novel triazole derivatives of oxazolo[4,5-b]pyridin-2-one, demonstrating the utility of modern synthetic strategies in creating complex molecules based on the core oxazolo[4,5-b]pyridine scaffold. nih.gov
| Technique | Catalyst/Reagent | Key Advantages |
| Catalytic Condensation | HClO₄·SiO₂ | High conversion, simple workup, reusable catalyst, ambient conditions. researchgate.net |
| Microwave-Assisted Synthesis | N/A | Reduced reaction times, potentially higher yields. researchgate.net |
| Click Chemistry | Copper(I) catalysts | High efficiency and selectivity for forming triazole linkages. nih.gov |
Table 2: Advanced Synthetic Techniques for Oxazolo[4,5-b]pyridine Derivatives.
Acid-Catalyzed Condensations (e.g., Silica-Supported Perchloric Acid)
Acid catalysis is a cornerstone for the synthesis of oxazolo[4,5-b]pyridines, promoting the condensation and subsequent cyclodehydration of 2-amino-3-hydroxypyridine with carboxylic acids. biolmolchem.com While traditional catalysts like polyphosphoric acid (PPA) are effective, modern approaches favor heterogeneous catalysts for their environmental and practical benefits.
Silica-supported perchloric acid (HClO₄-SiO₂) has emerged as a particularly effective, reusable, and powerful heterogeneous catalyst for a variety of organic transformations, including the synthesis of heterocycles. organic-chemistry.orgresearchgate.netnih.gov Its application in the synthesis of oxazolopyridines involves the reaction between 2-amino-3-hydroxypyridine and, in this specific case, 2-fluorobenzoic acid. The catalyst's high surface area and strong acidic nature facilitate the reaction under mild, often solvent-free, conditions. researchgate.netrsc.org The primary advantages of this system are the ease of catalyst separation from the reaction mixture by simple filtration, the potential for catalyst recycling and reuse without significant loss of activity, and the high yields achieved in shorter reaction times. nih.govacs.org
| Advantage | Description | Source |
|---|---|---|
| High Efficiency | Provides excellent yields in very short reaction times. | acs.org |
| Reusability | The catalyst can be recovered by simple filtration and reused multiple times with minimal loss of activity. | researchgate.netnih.gov |
| Solvent-Free Conditions | Many reactions can be carried out without a solvent, reducing waste and environmental impact. | researchgate.netrsc.org |
| Mild Conditions | Reactions often proceed at room temperature, saving energy and preserving sensitive functional groups. | researchgate.net |
| Economic Viability | The catalyst is inexpensive and its reusability makes processes more cost-effective. | rsc.org |
Phenylboronic Acid-Catalyzed Reactions
Phenylboronic acid is recognized as a versatile and mild Lewis acid catalyst for various condensation reactions. patsnap.comgoogle.com Its catalytic activity is particularly valuable in dehydrative condensations to form amides and other heterocycles. asianpubs.org In the context of oxazolo[4,5-b]pyridine synthesis, phenylboronic acid can catalyze the reaction between 2-amino-3-hydroxypyridine and a carboxylic acid like 2-fluorobenzoic acid.
The mechanism involves the initial activation of the carboxylic acid by the boronic acid. This is followed by the formation of an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack by the amino group of the hydroxypyridine. The subsequent intramolecular cyclization and dehydration are facilitated by the boronic acid, which acts as a water scavenger, driving the reaction towards the formation of the oxazole ring. asianpubs.orgorgsyn.org This method is valued for its mild conditions and compatibility with a range of functional groups. patsnap.com
Cross-Coupling Methodologies in Oxazolo[4,5-b]pyridine Synthesis
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are integral to the synthesis of complex biaryl compounds like this compound. These methods are typically employed in a late-stage functionalization approach, where the 2-fluorophenyl group is attached to a pre-formed oxazolo[4,5-b]pyridine core.
A common strategy involves the Suzuki-Miyaura coupling, which pairs a halogenated oxazolo[4,5-b]pyridine (e.g., 2-chloro- or 2-bromo-oxazolo[4,5-b]pyridine) with (2-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base. Decarbonylative cross-coupling reactions using nickel catalysts have also been developed, allowing for the coupling of arylboronic acids with esters of heterocyclic carboxylic acids, providing an alternative route. Furthermore, other cross-coupling reactions like the Heck reaction can be used to introduce different functionalities onto the pyridine ring of the heterocyclic system, for instance, by reacting a bromo-substituted oxazolopyridine with an alkene like methyl acrylate.
Modern Synthetic Enhancements
To improve the efficiency, speed, and environmental footprint of synthetic procedures, modern techniques such as microwave-assisted synthesis and click chemistry have been successfully applied to the preparation of oxazolo[4,5-b]pyridine derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique for accelerating a vast range of chemical reactions. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods.
For the synthesis of oxazolo[4,5-b]pyridines, microwave heating has been shown to be a fast and efficient method for the condensation reaction between 2-amino-3-hydroxypyridine and various carboxylic acids. biolmolchem.com This approach often proceeds without the need for a catalyst and can be performed in environmentally benign solvents like water, aligning with the principles of green chemistry. google.com The rapid, uniform heating provided by microwaves effectively promotes the necessary cyclodehydration step to form the oxazole ring.
| Parameter | Conventional Heating | Microwave Irradiation | Source |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes | biolmolchem.com |
| Energy Consumption | Higher | Lower | [--] |
| Yield | Moderate to Good | Good to Excellent | |
| Catalyst Requirement | Often required (e.g., PPA, strong acids) | Often catalyst-free | biolmolchem.comgoogle.com |
"Click Chemistry" Applications in Oxazolo[4,5-b]pyridine Derivatives
"Click chemistry" refers to a class of reactions that are rapid, modular, high-yielding, and produce minimal byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. This methodology has been effectively used to create novel derivatives of the oxazolo[4,5-b]pyridine scaffold.
In this approach, an oxazolo[4,5-b]pyridine core is first functionalized with either an azide (B81097) or a terminal alkyne group. This functionalized core can then be "clicked" with a variety of complementary alkynes or azides to rapidly generate a library of more complex molecules. For example, a series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were synthesized using this click chemistry approach and evaluated for biological activity. biolmolchem.com This modular strategy is exceptionally powerful for drug discovery, allowing for the efficient generation of diverse molecular structures built upon the core heterocycle.
Regioselective Fluorination Strategies within Pyridine Systems
The introduction of fluorine atoms into aromatic and heteroaromatic rings can significantly alter a molecule's physicochemical and biological properties. Therefore, methods for the regioselective fluorination of pyridine systems are critical for synthesizing compounds like this compound. The fluorine atom can be introduced either at the precursor stage (e.g., using 2-fluorobenzoic acid) or by direct fluorination of a pre-existing ring system.
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the functionalization of electron-deficient aromatic rings, such as pyridine. nih.gov The reaction involves the attack of a nucleophile on the ring and the displacement of a leaving group. In the context of pyridine chemistry, halogens (especially fluorine and chlorine) positioned at the 2- or 4-positions are excellent leaving groups, activated by the ring nitrogen atom. nih.gov
A general synthetic scheme for this approach is the reaction of 2-amino-3-hydroxypyridine with a substituted benzoic acid in the presence of a condensing agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE). clockss.org For the synthesis of the title compound, 2-fluorobenzoic acid would be the required starting material. The use of PPSE is often preferred as it allows for milder reaction conditions compared to PPA. clockss.org Alternatively, the more reactive 2-fluorobenzoyl chloride can be used, often in a basic medium. clockss.org
Table 1: Examples of 2-Substituted Oxazolo[4,5-b]pyridine Synthesis via Condensation
| Starting Carboxylic Acid/Derivative | Condensing Agent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Cyanobenzoic acid | PPSE, 200°C | 2-(4-Cyanophenyl)oxazolo[4,5-b]pyridine | 93% | clockss.org |
| Thenoyl chloride | 1-Methyl-2-pyrrolidon | 2-(2-Thienyl)oxazolo[4,5-b]pyridine | N/A | researchgate.net |
| Substituted benzoic acids | HClO₄·SiO₂ | 2-(Substituted-phenyl)oxazolo[4,5-b]pyridines | Quantitative | researchgate.net |
| 4-Cyanobenzoic acid | PPA | 5-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine | N/A | researchgate.net |
Another potential SNAr pathway involves the intramolecular cyclization of a 2-halo-3-(acylamino)pyridine. However, the condensation of 2-amino-3-hydroxypyridine remains the most widely reported and efficient method for constructing this particular heterocyclic system.
Functionalization of Pyridine N-Oxides
Pyridine N-oxides are versatile intermediates in pyridine chemistry because the N-oxide group significantly alters the ring's reactivity. researchgate.netscripps.edu The oxygen atom is nucleophilic and can be attacked by electrophiles, while it also activates the C2 and C4 positions for nucleophilic attack, more so than in the parent pyridine. scripps.edu This dual reactivity makes pyridine N-oxides valuable precursors for synthesizing substituted pyridines that might be otherwise difficult to access. researchgate.net
A direct synthesis of the oxazolo[4,5-b]pyridine ring from a pyridine N-oxide is not the most common route. Instead, N-oxides are strategically employed to synthesize key precursors, such as 2-amino-3-hydroxypyridine or other functionalized pyridines, which are then used in subsequent cyclization reactions.
One notable application is the synthesis of 2-fluoropyridines from pyridine N-oxides. This method provides a route to highly reactive intermediates for further SNAr reactions. The process typically involves activating the N-oxide with an agent like tosyl chloride (TsCl), triflic anhydride (B1165640) (Tf₂O), or sulfuryl diimidazole. researchgate.netacs.org This activation is followed by the introduction of a nucleophile. For fluorination, the activation of a pyridine N-oxide with Ts₂O in the presence of trimethylamine (B31210) can generate a 2-pyridyltrimethylammonium salt. acs.org This salt is an excellent precursor that readily undergoes nucleophilic displacement with a fluoride (B91410) source, such as potassium fluoride, to yield the 2-fluoropyridine. acs.org
The resulting 2-fluoropyridine, bearing other necessary substituents (e.g., a 3-amino or 3-hydroxy group), could then be elaborated into the final oxazolo[4,5-b]pyridine heterocycle. For instance, a 2-fluoro-3-aminopyridine could react with an aldehyde, or a 2-fluoro-3-hydroxypyridine (B122602) could be further functionalized.
Table 2: Selected Transformations of Pyridine N-Oxides to 2-Substituted Pyridines
| Pyridine N-Oxide Substrate | Reagents | Product Type | Reference |
|---|
This strategic use of pyridine N-oxide chemistry to generate key building blocks is crucial for the modular synthesis of complex heterocyclic systems like this compound.
Chemical Reactivity and Transformation Studies of 2 2 Fluorophenyl Oxazolo 4,5 B Pyridine Analogs
Electrophilic Substitution Reactions on the Pyridine (B92270) and Phenyl Rings
The susceptibility of the oxazolo[4,5-b]pyridine (B1248351) ring system to electrophilic substitution is influenced by the nature of the substituent at the 2-position. Studies on the analog, 2-(2-thienyl)oxazolo[4,5-b]pyridine, reveal that electrophilic attack occurs exclusively on the highly activated thienyl ring. researchgate.net The pyridine ring itself is generally resistant to electrophilic substitution due to its electron-deficient nature. youtube.com In the case of 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine, the 2-fluorophenyl group is deactivated towards electrophilic attack due to the electron-withdrawing nature of the fluorine atom. Consequently, electrophilic substitution on this specific analog would be challenging and likely require harsh reaction conditions, with potential for low yields or complex product mixtures.
The reactivity of the 2-(2-thienyl) analog serves as a valuable model for understanding the potential reaction pathways. researchgate.net
Nitration of 2-(2-thienyl)oxazolo[4,5-b]pyridine was performed using nitric acid in acetic anhydride (B1165640). The reaction resulted in the substitution at the 5-position of the thiophene (B33073) ring, which is the most reactive site in the thiophene nucleus towards electrophiles. This demonstrates the directing effect of the electron-rich thiophene ring over the fused pyridine and oxazole (B20620) systems. researchgate.net
Table 1: Nitration of 2-(2-thienyl)oxazolo[4,5-b]pyridine researchgate.net
| Substrate | Reagents | Product |
| 2-(2-thienyl)oxazolo[4,5-b]pyridine | HNO₃, Ac₂O | 2-(5-Nitro-2-thienyl)oxazolo[4,5-b]pyridine |
The bromination of 2-(2-thienyl)oxazolo[4,5-b]pyridine with N-bromosuccinimide (NBS) in carbon tetrachloride also resulted in selective substitution at the 5-position of the thiophene ring. This regioselectivity is consistent with typical electrophilic substitution patterns for 2-substituted thiophenes. researchgate.net
Table 2: Bromination of 2-(2-thienyl)oxazolo[4,5-b]pyridine researchgate.net
| Substrate | Reagents | Product |
| 2-(2-thienyl)oxazolo[4,5-b]pyridine | NBS, CCl₄ | 2-(5-Bromo-2-thienyl)oxazolo[4,5-b]pyridine |
Acylation of 2-(2-thienyl)oxazolo[4,5-b]pyridine under Friedel-Crafts conditions using acetic anhydride and tin(IV) chloride as a catalyst proceeded as expected. The acetyl group was introduced at the 5-position of the thiophene ring, yielding the corresponding acetyl derivative. researchgate.net
Table 3: Acylation of 2-(2-thienyl)oxazolo[4,5-b]pyridine researchgate.net
| Substrate | Reagents | Product |
| 2-(2-thienyl)oxazolo[4,5-b]pyridine | Ac₂O, SnCl₄ | 2-(5-Acetyl-2-thienyl)oxazolo[4,5-b]pyridine |
Reactions at Heteroatoms: Nitrogen and Oxygen
The heteroatoms within the oxazolo[4,5-b]pyridine core, particularly the pyridine nitrogen, provide sites for further chemical transformations.
The nitrogen atom of the pyridine ring (N4) in the oxazolo[4,5-b]pyridine system is nucleophilic and can undergo quaternization reactions with alkyl halides. The reaction of 2-(2-thienyl)oxazolo[4,5-b]pyridine with methyl iodide in benzene (B151609) resulted in the formation of the corresponding N-methylpyridinium iodide salt. This indicates that the N4 nitrogen is the most reactive nucleophilic site in the heterocyclic system for this type of reaction. researchgate.net It is anticipated that this compound would undergo a similar reaction at the N4 position.
Table 4: Quaternization of 2-(2-thienyl)oxazolo[4,5-b]pyridine researchgate.net
| Substrate | Reagent | Product |
| 2-(2-thienyl)oxazolo[4,5-b]pyridine | Methyl Iodide (CH₃I) | 4-Methyl-2-(2-thienyl)oxazolo[4,5-b]pyridinium iodide |
The oxazolo[4,5-b]pyridine core can be modified to include a thione group, which can then be converted to the corresponding oxazolone. The precursor, 2-mercapto-oxazolo[4,5-b]pyridine, which exists in tautomeric equilibrium with oxazolo[4,5-b]pyridine-2(3H)-thione, can be synthesized from 2-amino-3-hydroxypyridine (B21099) and potassium methyl xanthate. prepchem.com
The oxidation of heterocyclic thiones to their corresponding oxo-analogs is a known transformation. cdnsciencepub.com For instance, the treatment of a heterocyclic thione with an oxidizing agent like hydrogen peroxide in acetic acid can yield the corresponding oxazolone. cdnsciencepub.com This general methodology can be applied to convert oxazolo[4,5-b]pyridine-2(3H)-thione into oxazolo[4,5-b]pyridin-2(3H)-one.
Table 5: Hypothetical Oxidation of Oxazolo[4,5-b]pyridine-2(3H)-thione
| Substrate | Reagents | Product |
| Oxazolo[4,5-b]pyridine-2(3H)-thione | Hydrogen Peroxide (H₂O₂), Acetic Acid (AcOH) | Oxazolo[4,5-b]pyridin-2(3H)-one |
Ring Transformations and Reorganizations
The fused oxazolo[4,5-b]pyridine system possesses inherent stability, but under specific conditions, its constituent rings can undergo transformations, leading to novel structural motifs.
Oxazole Ring Opening Reactions
While the oxazolo[4,5-b]pyridine ring is generally stable, related isomeric systems like oxazolo[3,2-a]pyridinium salts demonstrate susceptibility to ring-opening reactions upon nucleophilic attack. The introduction of strong electron-withdrawing groups, such as a nitro group, into the pyridine ring dramatically increases its π-deficiency. mdpi.com This enhanced electrophilicity directs nucleophilic attack primarily to the pyridine fragment, but can also influence the reactivity of the fused oxazole ring. mdpi.com
In studies on 6-nitrooxazolo[3,2-a]pyridinium salts, reaction with water leads to the hydrolytic cleavage of the oxazole fragment, reverting to N-phenacylpyridones. mdpi.com Conversely, reactions with ammonia (B1221849) and aliphatic amines can result in the opening of the pyridine ring, yielding 1-amino-2-nitro-4-(oxazole-2-yl)butadienes. mdpi.com These findings suggest that the stability of the oxazole ring in such fused systems is highly dependent on the electronic nature of the pyridine ring and the specific nucleophile employed. For this compound analogs, similar principles would apply, where activation of the pyridine ring could predispose the molecule to analogous ring-opening pathways.
Cyclization Reactions Leading to Fused or Spirocyclic Systems
The oxazolo[4,5-b]pyridine core can serve as a building block for more complex polycyclic structures. Further annulation reactions can create fused systems by introducing reactive functional groups onto the core structure, which then undergo intramolecular cyclization. For instance, the synthesis of researchgate.netresearchgate.netwikipedia.orgtriazolo[4,3-a]pyridines, another class of fused heterocycles, can be achieved through methods like the palladium-catalyzed addition of hydrazides to a 2-chloropyridine (B119429) followed by dehydration and cyclization. organic-chemistry.org This strategy highlights a potential pathway where a functionalized this compound could undergo subsequent cyclization to generate novel triazolo-fused systems.
The construction of spirocyclic systems involves creating a new ring that shares a single atom with the existing heterocyclic core. Methodologies for synthesizing spiro-heterocycles often involve condensation reactions. For example, novel spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones have been prepared through the condensation of an aminopyrazole carboxamide with various ketones, catalyzed by indium(III) chloride. nih.gov Adapting this approach, a suitably functionalized this compound derivative could potentially react with cyclic ketones or other bifunctional reagents to yield spirocyclic structures centered on the pyridine portion of the molecule.
Metal-Catalyzed Transformations for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the functionalization of heterocyclic cores like oxazolo[4,5-b]pyridine. These reactions typically involve the coupling of a halo-substituted heterocycle with various partners.
The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is highly effective for creating aryl-aryl bonds. nih.govmdpi.com For instance, the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives, which are structural analogs of oxazolopyridines, has been achieved via a Suzuki cross-coupling reaction between a bromo-substituted thiazolopyridine scaffold and a nitrophenylboronic acid pinacol (B44631) ester, using a Pd(dppf)Cl₂ catalyst. nih.gov This demonstrates the feasibility of applying such methods to a halo-substituted this compound to introduce new aryl or heteroaryl substituents.
The Sonogashira reaction allows for the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to alkynylated heterocycles. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org Its application has been demonstrated in the functionalization of related triazolopyrimidine systems, showcasing its utility for introducing alkynyl moieties that can serve as handles for further chemical transformations. researchgate.net
The Heck reaction, involving the coupling of an aryl halide with an alkene, is another valuable method for C-C bond formation. mdpi.comlibretexts.org This reaction can be used to introduce vinyl groups onto the heterocyclic core, which are versatile synthetic intermediates.
The table below summarizes typical conditions for these cross-coupling reactions as applied to analogous heterocyclic systems.
| Reaction | Heterocyclic Substrate (Analog) | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Bromo-thiazolo[5,4-b]pyridine | Arylboronic acid pinacol ester | Pd(dppf)Cl₂ | - | - | 70 | nih.gov |
| Suzuki-Miyaura | 2-Bromopyridine | p-Methoxyphenylboronic acid | Pd/C | None | Solvent-free | - | researchgate.net |
| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 | mdpi.com |
| Sonogashira | 7-Chloro- researchgate.netresearchgate.netwikipedia.orgtriazolo[1,5-a]pyrimidine | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | - | - | researchgate.net |
Photochemical Reactions and Excited-State Phenomena
Derivatives of oxazolo[4,5-b]pyridine exhibit interesting photophysical properties, making them candidates for applications as fluorescent dyes and molecular probes. The fluorescence behavior of a series of dyes based on the oxazolo[4,5-b]pyridine ring has been systematically investigated. researchgate.net
The introduction of both electron-donating and electron-withdrawing groups into the 2-phenyl ring of the oxazolo[4,5-b]pyridine scaffold leads to a significant increase in both the ground and excited-state dipole moments. This observation indicates that the fluorescence emission from these compounds has a strong charge-transfer (CT) character. researchgate.net The photophysical properties are highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. As solvent polarity increases, a considerable red-shift (shift to longer wavelengths) is observed in the fluorescence emission spectra, which is characteristic of molecules with larger dipole moments in the excited state compared to the ground state. researchgate.net
For example, the fluorescence of 2-(4-cyanophenyl)oxazolo[4,5-b]pyridine (P2) and 6-bromo-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine (P3) has been studied across various solvents. researchgate.net The difference between the absorption and emission maxima (Stokes shift) correlates with solvent polarity, as described by the Lippert-Mataga equation. This analysis allows for the estimation of excited-state dipole moments, which were found to be significantly larger than the ground-state moments, confirming the CT nature of the excited state. researchgate.net
The table below presents key photophysical data for selected oxazolo[4,5-b]pyridine derivatives.
| Compound | Substituents | Excited State Dipole Moment (μe) [D] | Fluorescence Character | Solvatochromism | Reference |
|---|---|---|---|---|---|
| P2 | R1=H, R2=CN | 17 | Charge-Transfer | Strong | researchgate.net |
| P3 | R1=Br, R2=N(C₂H₅)₂ | 20 | Charge-Transfer | Strong | researchgate.net |
Computational and Theoretical Investigations of 2 2 Fluorophenyl Oxazolo 4,5 B Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in providing a molecular-level understanding of the intrinsic properties of a compound. These methods can predict electronic structure, reactivity, and spectroscopic characteristics, offering insights that are complementary to experimental data.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine, DFT calculations can determine optimized geometry, electronic states, and energy gaps. researchgate.net
Theoretical studies on related pyridine (B92270) derivatives using DFT with basis sets like B3LYP/6-311++G(d,p) have been performed to understand the effects of substituent groups on the electronic and structural properties of the pyridine ring. researchgate.netirjet.net Such analyses typically involve the calculation of several key quantum chemical parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjet.net A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized.
Table 1: Key Quantum Chemical Parameters Calculated via DFT for Aromatic Heterocycles (Note: This table is illustrative of parameters typically calculated for similar compounds, as specific values for this compound are not publicly available.)
| Parameter | Description | Typical Significance |
| Total Energy | The total energy of the molecule in its optimized geometry. | Indicates the stability of the molecule. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |
| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. |
The photophysical properties of molecules like this compound are of significant interest, particularly the phenomenon of excited-state intramolecular proton transfer (ESIPT) or charge transfer (ICT). In related compounds such as 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine, upon photoexcitation, an intramolecular proton transfer can occur, leading to the formation of a keto tautomer. nih.gov This process often results in a large Stokes shift in the fluorescence spectrum, where the emission of light occurs at a significantly longer wavelength than the absorption. nih.gov
Studies on similar systems have shown that the efficiency of fluorescence can be influenced by the presence of electronegative atoms. nih.gov The substitution on the phenyl ring can also modulate the excited-state dynamics. For instance, the presence of a fluorine atom, as in this compound, can influence the electron density distribution in both the ground and excited states, thereby affecting the charge transfer characteristics.
In some cases, the excited-state dynamics can lead to non-radiative decay pathways, quenching the fluorescence. nih.gov Theoretical calculations, often using Time-Dependent DFT (TD-DFT), are employed to understand the potential energy surfaces of the excited states and to rationalize the observed photophysical behavior, such as the competition between fluorescence and non-radiative decay. nih.govrsc.org
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict how a small molecule (ligand) might interact with a macromolecular target, such as a protein. These methods are crucial in drug discovery for identifying potential biological targets and predicting binding affinities.
Molecular docking simulations are used to place a ligand into the binding site of a protein and to estimate the binding affinity. The binding affinity is often expressed as a docking score or a calculated inhibition constant (Ki). For example, in studies of other thiazolo[4,5-b]pyridine (B1357651) derivatives, docking has been used to predict binding scores and identify key interactions. actascientific.com
The interactions that stabilize the ligand-protein complex can be of various types, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. frontiersin.org In studies of related pyridine derivatives targeting kinases, hydrophobic interactions have been found to be significant contributors to the stability of the protein-ligand complexes. frontiersin.org For this compound, the fluorine atom can participate in specific interactions, such as halogen bonds or hydrophobic interactions, which can influence its binding to a target protein.
The oxazolo[4,5-b]pyridine (B1248351) scaffold is present in molecules that have been investigated for a range of biological activities, including as antimicrobial and anticancer agents. researchgate.net Molecular docking studies on structurally similar compounds have identified several potential biological targets.
Kinases are a prominent class of targets for compounds with the pyridine motif. For instance, derivatives of 2-substituted-4-(2-fluorophenoxy) pyridine have been identified as inhibitors of c-Met and VEGFR-2, which are receptor tyrosine kinases involved in cancer progression. nih.gov Other studies on related heterocyclic systems have targeted yeast casein kinase (Yck2) in Candida albicans as a potential antifungal target. frontiersin.org The general approach involves docking the compound of interest against a library of known protein structures to identify those with the most favorable binding predictions.
Table 2: Potential Biological Targets for Pyridine-Containing Heterocycles Identified Through Molecular Docking (Note: This table is based on findings for structurally related compounds and suggests potential, not confirmed, targets for this compound.)
| Target Class | Specific Target Example | Associated Disease/Function | Reference |
| Kinases | c-Met, VEGFR-2 | Cancer | nih.gov |
| Kinases | Yeast Casein Kinase (Yck2) | Fungal Infections | frontiersin.org |
| Enzymes | Topoisomerase II | Cancer | actascientific.com |
| Enzymes | DNA Gyrase | Bacterial Infections | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule or a molecular complex over time. These simulations can be used to assess the conformational flexibility of a ligand and the stability of its interactions with a biological target. nih.gov
For ligand-protein complexes, MD simulations can reveal how the ligand and protein adapt to each other's presence. Key parameters that are often analyzed include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD value over the course of a simulation suggests that the ligand remains bound in a stable conformation within the binding site. frontiersin.org RMSF values can indicate which parts of the protein or ligand are more flexible.
In studies of kinase inhibitors, MD simulations have been used to confirm the stability of docked complexes over hundreds of nanoseconds. frontiersin.org These simulations can also provide insights into the thermodynamics of binding through methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which can calculate the free energy of binding. frontiersin.org Such analyses are crucial for validating the results of molecular docking and for providing a more dynamic picture of the ligand-receptor interactions.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that influence activity, QSAR models can be used to predict the efficacy of new, unsynthesized analogs.
Predictive modeling for a series of compounds, including derivatives of oxazolo[4,5-b]pyridine, involves generating a statistically significant model that correlates molecular descriptors with biological activity. dmed.org.ua These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., LogP). For a hypothetical QSAR study on a series of analogs of this compound, the goal would be to predict a specific biological activity, such as antimicrobial or enzyme inhibitory potency.
The process begins with a dataset of compounds where their biological activities (e.g., half-maximal inhibitory concentration, IC₅₀) have been experimentally determined. nih.gov For each compound, a wide range of molecular descriptors are calculated. A predictive model is then built using statistical methods to select the descriptors that have the most significant impact on activity. For instance, a QSAR study on anti-breast cancer compounds containing a 2-(4-fluorophenyl) group successfully used descriptors to build a predictive model. nih.gov Such a model, once validated, can be used to screen virtual libraries of related compounds to identify those with potentially high activity.
Below is an illustrative table of descriptors that could be used in a predictive model for this compound and its analogs.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Influences polar interactions with target protein. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Thermodynamic | LogP (Octanol/Water) | Governs membrane permeability and solubility. |
| Quantum Chemical | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. rsc.org |
| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | Encodes 3D structural information. |
This table is illustrative and represents typical descriptors used in QSAR studies.
To handle the large number of molecular descriptors generated for a set of compounds, multivariate regression techniques are essential. Principal Component Analysis (PCA) and Partial Least Squares (PLS) are two such methods commonly employed in QSAR.
PCA is an unsupervised learning method used to reduce the dimensionality of the descriptor dataset. It transforms the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components. This helps in visualizing the clustering of compounds based on their structural features and identifying outliers.
PLS is a supervised regression method that is particularly useful when the number of descriptors is much larger than the number of compounds. It relates the descriptor matrix (X) to the biological activity vector (Y), building a linear model that maximizes the covariance between them. In a study of oxadiazolo pyridine derivatives, a PLS-based QSAR model was developed and validated using various statistical parameters, including the coefficient of determination (R²) and cross-validation coefficients (Q²), to ensure its robustness and predictive power. nih.gov
For a series of oxazolo[4,5-b]pyridine derivatives, a PLS model could yield an equation like:
pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ...
Where pIC₅₀ is the negative logarithm of the biological activity, and the coefficients (β) indicate the positive or negative contribution of each descriptor to the activity. The statistical quality of such a model is paramount.
| Statistical Parameter | Acceptable Value | Description |
| R² (Coefficient of Determination) | > 0.6 | Indicates the goodness-of-fit of the model. |
| Q² (Cross-validated R²) | > 0.5 | Measures the predictive ability of the model (internal validation). |
| R²_pred (External Validation) | > 0.5 | Measures the predictive ability on an external test set. |
This table presents common statistical metrics for validating a QSAR model.
In Silico Assessment of Pharmacokinetic Relevant Attributes
Beyond predicting biological activity, computational methods are crucial for assessing the pharmacokinetic properties (ADME) of a compound. Early assessment of these attributes helps to identify potential liabilities, such as poor absorption or rapid metabolism, that could lead to failure in later stages of drug development.
A study involving a series of 2-(substituted)oxazolo[4,5-b]pyridine derivatives performed in silico ADME predictions. rsc.orgagosr.com These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which helps to evaluate the "drug-likeness" of a compound. The rule states that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500 Da, and a LogP value over 5.
The predicted ADME profiles for this compound and its analogs in the study showed compliance with Lipinski's rules and other parameters, suggesting favorable pharmacokinetic properties. rsc.org
Below is a table summarizing the predicted in silico ADME properties for this compound based on the findings from related derivatives. rsc.orgagosr.com
| Property | Predicted Value/Status | Significance |
| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule for oral bioavailability. |
| LogP | < 5 | Compliant with Lipinski's Rule, indicating good permeability. |
| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule. |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |
| Human Intestinal Absorption (HIA) | High | Indicates good absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeation | Permeable | Suggests the compound may cross into the central nervous system. |
The data in this table are derived from studies on a series of 2-(substituted)oxazolo[4,5-b]pyridine derivatives and are representative for the title compound.
Medicinal Chemistry and Drug Discovery Perspectives on 2 2 Fluorophenyl Oxazolo 4,5 B Pyridine
The Oxazolo[4,5-b]pyridine (B1248351) Motif as a Promising Pharmacophore
The oxazolo[4,5-b]pyridine core is a fused heterocyclic system that has garnered significant attention in the field of drug discovery. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, acting as a versatile pharmacophore. This scaffold is a key component in compounds exhibiting a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netresearcher.life The fusion of the oxazole (B20620) and pyridine (B92270) rings creates a unique electronic and steric environment that can be tailored for specific therapeutic applications.
Derivatives of oxazolo[4,5-b]pyridine have been investigated for their potential as:
Anticancer agents: Some derivatives have shown promising activity against various cancer cell lines, including prostate, lung, and breast cancer. researchgate.net
Anti-inflammatory agents: The scaffold has been utilized in the development of non-acidic anti-inflammatory compounds. nih.gov
Kinase inhibitors: The oxazolo[4,5-b]pyridine moiety has been incorporated into molecules designed to inhibit enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β), which is implicated in inflammatory processes. researchgate.netnih.gov
The versatility of the oxazolo[4,5-b]pyridine system is further enhanced by the ability to introduce a variety of substituents at different positions, allowing for the fine-tuning of its pharmacological profile. The thiazolo[4,5-b]pyridine (B1357651) scaffold, a closely related isostere, has also been explored for its therapeutic potential, with derivatives showing anti-inflammatory and antioxidant properties. nih.govpensoft.net
Strategic Incorporation of Fluorine in Heterocyclic Drug Design
The introduction of fluorine into drug candidates has become a powerful and widely used strategy in medicinal chemistry. rsc.orgresearchgate.net The unique properties of the fluorine atom can significantly alter the physicochemical and pharmacokinetic properties of a molecule, often leading to improved therapeutic efficacy. mq.edu.auresearchgate.netchim.it
Key effects of fluorine incorporation include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body. researchgate.netnih.gov
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. rsc.orgresearchgate.net
Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, affecting the drug's ionization state and, consequently, its solubility and target engagement. rsc.orgresearchgate.net
Conformational Control: Fluorine can influence the preferred conformation of a molecule, which can be critical for optimal binding to a biological target. researchgate.netchim.it
The strategic placement of fluorine atoms is a key consideration in rational drug design, aiming to leverage these effects to create more potent and effective therapeutic agents.
Impact of Fluorination on Molecular Recognition and Target Binding
The presence of fluorine in a ligand can have a profound impact on its interaction with a biological target. The highly electronegative nature of fluorine can lead to favorable electrostatic interactions with electron-deficient regions of a protein's binding pocket. mdpi.com Furthermore, the C-F bond can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can contribute to binding affinity. mdpi.com
Fluorination can also influence the desolvation penalty upon ligand binding. By replacing a more polar group with fluorine, the energetic cost of removing water molecules from the binding interface can be reduced, leading to a more favorable binding event. mdpi.com In some cases, fluorine can act as a bioisostere for a hydroxyl group or a hydrogen atom, allowing it to form hydrogen bonds or occupy specific pockets within the active site. researchgate.net However, the effects of fluorination on binding can be complex and are not always predictable, sometimes leading to a decrease in affinity. nih.govacs.org Computational methods are increasingly being used to better understand and predict the impact of fluorination on protein-ligand interactions. nih.govacs.org
Rational Design Approaches for Enhanced Biological Efficacy
The development of potent and selective drug candidates relies heavily on rational design strategies, including structure-activity relationship (SAR) studies. SAR studies systematically explore how modifications to a chemical structure affect its biological activity. nih.govnih.gov For oxazolo[4,5-b]pyridine derivatives, SAR studies have been crucial in identifying key structural features that govern their therapeutic effects. researchgate.net
For instance, in the development of anti-inflammatory agents based on the oxazolo[4,5-b]pyridine scaffold, the nature and position of substituents on the phenyl ring have been shown to significantly influence activity. nih.gov Similarly, for kinase inhibitors, the addition of specific side chains can enhance potency and selectivity. nih.gov Computational modeling and molecular docking are often employed in conjunction with SAR studies to visualize how different analogs bind to their target and to guide the design of new, more effective compounds. nih.govmdpi.com
Development of Novel Therapeutic Agents based on the Scaffold
The oxazolo[4,5-b]pyridine scaffold has served as a foundation for the development of a variety of potential therapeutic agents. The inherent analgesic and anti-inflammatory properties of 2-phenyloxazolo[4,5-b]pyridines have been recognized for some time. nih.govgoogle.com More recent research has expanded the therapeutic potential of this scaffold into areas such as oncology and neurodegenerative diseases. researchgate.netnih.gov
The development of novel compounds often involves the synthesis of libraries of derivatives with diverse substitutions, which are then screened for biological activity. researchgate.net For example, a series of 2-substituted-4-(2-fluorophenoxy)pyridine derivatives bearing pyrazolone (B3327878) and triazole moieties were designed as dual c-Met/VEGFR-2 inhibitors for potential cancer therapy. nih.gov The closely related pyrazolopyridine scaffold has also yielded promising drug candidates, including some with anticancer, antimicrobial, and neuroprotective properties. nih.govnih.gov
Table 1: Examples of Biologically Active Oxazolo[4,5-b]pyridine and Related Scaffolds
| Scaffold | Substituents | Biological Activity | Reference(s) |
|---|---|---|---|
| Oxazolo[4,5-b]pyridine | 2-(Substituted phenyl) | Anti-inflammatory, Analgesic | nih.gov |
| Oxazolo[4,5-b]pyridine-2-one | 1,2,3-triazoles | GSK-3β inhibition, Anti-inflammatory | nih.gov |
| Thiazolo[4,5-b]pyridine | Various | Anti-inflammatory, Antioxidant | nih.govpensoft.net |
| Pyrazolopyridine | Various | Anticancer, Antimicrobial, Neuroprotective | nih.govnih.gov |
| 2-Substituted-4-(2-fluorophenoxy)pyridine | Pyrazolone and triazole moieties | Dual c-Met/VEGFR-2 inhibition | nih.gov |
Applications as Chemical Probes in Biological Systems
Beyond their direct therapeutic applications, compounds based on the oxazolo[4,5-b]pyridine scaffold can also serve as valuable chemical probes for studying biological systems. These probes can be used to selectively inhibit or activate specific proteins, allowing researchers to elucidate their roles in cellular pathways and disease processes. For example, a potent and selective GSK-3β inhibitor based on the oxazolo[4,5-b]pyridine-2-one core has been used to investigate the role of this enzyme in inflammation. nih.gov
The development of fluorescently labeled or radiolabeled derivatives can further enhance their utility as probes, enabling visualization of target engagement and distribution in cells and tissues. The strategic incorporation of fluorine, particularly the 18F isotope, is of significant interest for positron emission tomography (PET) imaging, a powerful technique for in vivo studies. researchgate.net
Future Directions and Emerging Research Avenues
Development of Advanced Synthetic Methodologies
The synthesis of 2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine and its derivatives is an active area of research, with a continuous drive towards more efficient, sustainable, and versatile methods. Current strategies often involve the condensation of 2-amino-3-hydroxypyridine (B21099) with a corresponding benzoic acid or its derivative. researchgate.netnih.gov However, future research is likely to focus on several key advancements:
Microwave-Assisted Synthesis: The use of microwave irradiation has already been shown to accelerate reaction times and improve yields for the synthesis of fused 2-substituted oxazolo[4,5-b]pyridines. researchgate.net Future work will likely optimize these conditions for a wider range of substrates and explore their application in continuous flow synthesis for large-scale production.
Catalyst Innovation: The development of novel catalysts is crucial for enhancing reaction efficiency and selectivity. Research into silica-supported perchloric acid has demonstrated a reusable and effective catalyst for the one-pot synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives under ambient conditions. researchgate.netresearchgate.net Future directions may involve the exploration of other solid-supported catalysts, organocatalysts, and even biocatalysts to achieve greener and more cost-effective synthetic routes.
One-Pot and Multicomponent Reactions: Strategies that combine multiple synthetic steps into a single operation, known as one-pot or multicomponent reactions, are highly desirable for their atom economy and reduced waste. Researchers are actively exploring these approaches to streamline the synthesis of complex oxazolo[4,5-b]pyridine (B1248351) derivatives. researchgate.net
Fluorination Techniques: Given the importance of fluorine in modulating the physicochemical and biological properties of drug candidates, the development of novel and efficient methods for introducing fluorine atoms into the this compound scaffold is a significant area of interest. mdpi.comacs.org
Exploration of Novel Biological Targets
While initial studies have highlighted the antimicrobial and anti-inflammatory potential of the oxazolo[4,5-b]pyridine core, future research will aim to uncover a broader spectrum of biological activities. researchgate.netnih.gov This exploration will involve screening this compound and its analogs against a diverse range of biological targets.
Key areas of investigation include:
Enzyme Inhibition: The structural similarity of the oxazolo[4,5-b]pyridine ring system to purine (B94841) bases suggests its potential to inhibit enzymes involved in nucleic acid synthesis, such as DNA gyrase. researchgate.net Further studies are warranted to explore its inhibitory activity against a wider panel of kinases, proteases, and other enzymes implicated in various diseases. Research has already indicated that some derivatives show inhibitory potential against enzymes like Glycogen (B147801) Synthase Kinase-3β (GSK-3β). nih.gov
Receptor Modulation: The ability of this scaffold to interact with various receptors is another promising avenue. For instance, derivatives of related fused heterocyclic systems have been investigated as antagonists for receptors like the neuropeptide S receptor (NPSR). nih.gov Screening against a panel of G protein-coupled receptors (GPCRs) and other receptor families could reveal novel therapeutic opportunities.
Antifungal and Antiparasitic Activity: The emergence of drug-resistant fungal and parasitic infections necessitates the discovery of new therapeutic agents. nih.govfrontiersin.org The antimicrobial properties of oxazolo[4,5-b]pyridines suggest that they could be promising candidates for development as antifungal or antiparasitic drugs.
Anticancer Potential: Many heterocyclic compounds are known to possess anticancer properties. Investigating the cytotoxic effects of this compound derivatives against various cancer cell lines and exploring their mechanism of action at the molecular level is a logical next step. nih.gov
Integration of Advanced Computational Techniques in Drug Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved potency and selectivity. ekb.eg For this compound, these techniques will play a pivotal role in its future development.
Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding modes and affinities of this compound and its analogs with their biological targets. agosr.comresearchgate.net Molecular dynamics simulations can then be used to assess the stability of these interactions over time. nih.gov These in silico methods can help prioritize compounds for synthesis and biological testing.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the structural features of a series of compounds with their biological activity. By developing QSAR models for oxazolo[4,5-b]pyridine derivatives, researchers can predict the activity of new, unsynthesized compounds and guide the design of more potent analogs.
ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of development. This allows for the identification and mitigation of potential liabilities, such as poor bioavailability or toxicity, before significant resources are invested. agosr.com
Virtual Screening: Large virtual libraries of compounds can be screened against a specific biological target to identify potential hits. This approach can be used to explore the vast chemical space around the this compound scaffold and identify novel derivatives with desired biological activities. frontiersin.org
Potential for Material Science Applications (e.g., Organic Semiconductors)
Beyond its pharmaceutical potential, the unique electronic and photophysical properties of the this compound scaffold make it an intriguing candidate for applications in material science.
Organic Semiconductors: The fused aromatic system of oxazolo[4,5-b]pyridine suggests that it could exhibit semiconductor properties. By modifying the substituents on the pyridine (B92270) and phenyl rings, it may be possible to tune the electronic band gap and charge transport characteristics of these materials. This could lead to their use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). pipzine-chem.com
Fluorescent Probes: The inherent fluorescence of some heterocyclic compounds can be exploited for the development of chemical sensors and biological imaging agents. Investigating the photophysical properties of this compound and its derivatives could lead to the design of novel fluorescent probes for detecting specific ions, molecules, or biological processes.
Corrosion Inhibitors: Some heterocyclic compounds have shown promise as corrosion inhibitors for metals. The nitrogen and oxygen atoms in the oxazolo[4,5-b]pyridine ring could potentially coordinate with metal surfaces, forming a protective layer that prevents corrosion. researchgate.net Further research in this area could lead to the development of new, environmentally friendly corrosion inhibitors.
Q & A
Q. How can researchers design derivatives with improved blood-brain barrier (BBB) penetration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
